molecular formula C18H14FNO4S2 B249745 N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide

N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide

Cat. No. B249745
M. Wt: 391.4 g/mol
InChI Key: NMQWZWRGPNVMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide, commonly known as FSBA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of biological effects.

Mechanism of Action

FSBA works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonamide group of FSBA and the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
FSBA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cysteine proteases, FSBA has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. FSBA has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using FSBA in lab experiments is its high potency as an inhibitor of cysteine proteases. However, its irreversible binding to the active site of the enzyme can make it difficult to study the effects of reversible inhibitors. Additionally, the sulfonamide group of FSBA can react with other thiol-containing molecules in the cell, potentially leading to off-target effects.

Future Directions

Future research on FSBA could focus on the development of new analogs with improved selectivity and potency for specific cysteine proteases. Additionally, the use of FSBA in combination with other inhibitors or chemotherapeutic agents could be explored as a potential treatment for cancer. Finally, the development of new methods for delivering FSBA to specific tissues or cells could enhance its therapeutic potential.

Synthesis Methods

The synthesis of FSBA involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with sulfamide to form FSBA. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

FSBA has been used in a variety of scientific research applications, including the study of cysteine proteases, which are enzymes involved in a wide range of biological processes. FSBA has been shown to inhibit the activity of cysteine proteases, making it a valuable tool for studying their function. Additionally, FSBA has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

Product Name

N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide

Molecular Formula

C18H14FNO4S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C18H14FNO4S2/c19-17-13-7-8-14-18(17)20(25(21,22)15-9-3-1-4-10-15)26(23,24)16-11-5-2-6-12-16/h1-14H

InChI Key

NMQWZWRGPNVMJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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